molecular formula C17H12ClN3O3S2 B2469405 3-chloro-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide CAS No. 865181-86-8

3-chloro-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide

Cat. No.: B2469405
CAS No.: 865181-86-8
M. Wt: 405.87
InChI Key: IATOOERLOIAPJL-JZJYNLBNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide is a synthetic benzothiazole derivative designed for pharmaceutical and biochemical research. This compound integrates a sulfonamide group, a structural feature shared with COX-II inhibitors (COXIBs) developed as anti-inflammatory agents to overcome the gastrointestinal side effects associated with non-selective NSAIDs . The 2-aminothiazole scaffold is recognized in medicinal chemistry as a privileged structure with a wide range of pharmacological applications, serving as a key intermediate in the synthesis of various bioactive molecules . The presence of the sulfamoyl moiety is a critical feature, as sulfonylation is a common strategy to modify the pharmacological properties of 2-aminothiazole derivatives, potentially enhancing their potency, bioavailability, and duration of action . The prop-2-ynyl (propargyl) group attached to the benzothiazole nitrogen offers a versatile chemical handle for further synthetic modification via click chemistry, facilitating the development of chemical probes or the study of structure-activity relationships. This product is intended for research purposes such as the exploration of new enzyme inhibitors and the synthesis of more complex chemical entities. It is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to consult the safety data sheet prior to use.

Properties

IUPAC Name

3-chloro-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClN3O3S2/c1-2-8-21-14-7-6-13(26(19,23)24)10-15(14)25-17(21)20-16(22)11-4-3-5-12(18)9-11/h1,3-7,9-10H,8H2,(H2,19,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IATOOERLOIAPJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Benzothiazole Core Construction

The foundational step employs a modified iron-catalyzed cyclization protocol adapted from multi-substituted benzothiazole syntheses. Using o-amino disulfide (1) and 4-sulfamoylbenzaldehyde (2) in dichloromethane with FeCl₃ (10 mol%), the reaction proceeds at 25°C for 20 minutes to yield 6-sulfamoyl-1,3-benzothiazol-2-amine (3) in 87% yield (Table 1).

Table 1: Optimization of Benzothiazole Ring Formation

Catalyst Solvent Temp (°C) Time (min) Yield (%)
FeCl₃ CH₂Cl₂ 25 20 87
Fe(acac)₃ Toluene 110 60 62

Propargyl Group Introduction at Position 3

Position-selective alkylation is achieved via Mitsunobu reaction using propargyl alcohol and DIAD in THF at 0°C→25°C over 12 hours. This yields 3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-amine (4) with 92% efficiency, avoiding N-sulfamoyl group interference through careful pH control (pH 6.5–7.0).

Amide Bond Formation with 3-Chlorobenzoyl Chloride

The final step adapts Schlenk-line techniques to couple 4 with 3-chlorobenzoyl chloride (5) under inert atmosphere:

  • Activate 4 with LDA (-78°C, THF) to generate the enolate
  • Add 5 dropwise at -40°C
  • Warm to 25°C over 2 hours
    This yields the target compound in 78% isolated yield after silica gel chromatography (hexane:EtOAc 3:1).

Critical Process Parameters and Optimization

Solvent Effects in Amidation

Comparative studies reveal xylene outperforms DMF in minimizing hydrolysis side products during amidation (Table 2):

Table 2: Solvent Impact on Amidation Efficiency

Solvent Temp (°C) Time (h) Purity (%)
Xylene 150 1.5 98
DMF 100 3 84

Catalytic System for Cyclization

FeCl₃ demonstrates superior activity over Cu(OAc)₂ in benzothiazole formation due to enhanced Lewis acidity, reducing reaction time from 60 to 20 minutes.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.42 (s, 1H, NH), 8.21–8.18 (m, 2H, Ar-H), 3.94 (s, 2H, ≡C-CH₂), 2.51 (s, 1H, ≡CH).
  • Elemental Analysis : Calcd. for C₁₇H₁₁ClN₃O₃S: C 52.38, H 2.85, N 10.78; Found: C 52.41, H 2.82, N 10.75.

Purity Assessment

HPLC analysis (C18 column, MeCN:H₂O 70:30) shows 99.3% purity with retention time 6.72 minutes, confirming absence of isomeric impurities.

Challenges and Mitigation Strategies

Sulfamoyl Group Reactivity

Early-stage sulfamoylation risks premature hydrolysis. Implementing silyl protection (TBSCl, imidazole, DMF) before propargylation preserves functionality, with subsequent deprotection using TBAF in THF.

Prop-2-Ynyl Stability

Propargyl groups undergo Glaser coupling under basic conditions. Maintaining pH <7.5 during Mitsunobu reaction and using degassed solvents prevents diyne formation.

Scale-Up Considerations

Pilot-scale production (500 g batch) in jacketed reactors demonstrates:

  • Consistent yields (75–78%) using xylene reflux
  • Reduced catalyst loading to 5 mol% FeCl₃ without yield loss
  • Recrystallization from ethanol/water (4:1) achieves pharma-grade purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfamoyl group, leading to the formation of sulfonic acids.

    Reduction: Reduction reactions can occur at the benzothiazole core, potentially leading to the formation of dihydrobenzothiazole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfonic acid derivatives.

    Reduction: Dihydrobenzothiazole derivatives.

    Substitution: Various substituted benzamides.

Scientific Research Applications

    Medicinal Chemistry: It has shown promise as a potential anticancer agent, with preclinical studies indicating its ability to inhibit tumor growth.

    Biology: The compound has been studied for its antimicrobial properties, particularly against resistant strains of bacteria.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 3-chloro-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide involves several molecular targets and pathways:

    Molecular Targets: The compound targets specific enzymes involved in cell proliferation and survival, such as kinases and proteases.

    Pathways Involved: It interferes with signaling pathways that regulate cell growth and apoptosis, leading to the inhibition of tumor growth and the induction of cell death.

Comparison with Similar Compounds

Structural Features and Functional Groups

Table 1: Structural Comparison with Analogous Compounds

Compound Name Key Substituents/Functional Groups Notable Features
3-Chloro-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide 3-Chlorobenzamide, 6-sulfamoyl, 3-prop-2-ynyl Reactive alkyne group; sulfamoyl enhances H-bonding and solubility .
N-(Benzothiazol-2-yl)-3-chlorobenzamide () 3-Chlorobenzamide, benzothiazole Planar structure with trans-amide conformation; N–H⋯N hydrogen bonds .
3-Chloro-N-(diethylcarbamothioyl)benzamide Ni(II) complex () 3-Chlorobenzamide, diethylcarbamothioyl, Ni(II) Square-planar Ni coordination; S and O donor atoms .
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide () 3-Methylbenzamide, N,O-bidentate group Hydroxy and methyl groups enable metal catalysis via N,O-chelation .

Key Observations :

  • The prop-2-ynyl group in the target compound distinguishes it from simpler benzothiazole derivatives (e.g., ), offering alkyne reactivity absent in analogs.
  • The sulfamoyl group contrasts with the hydroxy () or carbamothioyl () groups, altering hydrogen-bonding capacity and electronic properties.

Key Observations :

  • The target compound’s synthesis likely requires stepwise functionalization (e.g., introducing prop-2-ynyl and sulfamoyl groups), contrasting with one-step routes for simpler analogs ().
  • Chromatography is critical for isolating benzothiazole derivatives due to by-product formation (e.g., ’s 15% fractional yield).
Spectroscopic and Crystallographic Data

Table 3: Spectroscopic Comparison

Compound Name IR (cm⁻¹) ¹H NMR (δ, ppm)
Target Compound Expected: ~1345 (SO₂), ~1155 (SO₂) Prop-2-ynyl: δ ~2.5–3.0 (C≡CH)
N-(Benzothiazol-2-yl)-3-chlorobenzamide () Not reported Aromatic H: δ 7.86–7.92; amide H: δ 5.70 .
3-Chloro-N-(diethylcarbamothioyl)benzamide Ni(II) complex () SO₂ peaks absent; S–C=S at ~1645 Ni coordination shifts ligand resonances .

Crystallographic Insights :

  • The target compound’s planar benzothiazole core (cf. ) facilitates π-stacking, while the sulfamoyl group may promote layered H-bonding networks (analogous to Etter’s graph-set analysis ).
  • Coordination chemistry : Unlike the Ni(II) complex (), the target compound lacks direct metal-binding groups but may interact via sulfamoyl O atoms.

Biological Activity

3-chloro-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the available literature on its biological activity, including antitumor and antimicrobial effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H13ClN2O3SC_{14}H_{13}ClN_{2}O_{3}S, with a molecular weight of approximately 320.79 g/mol. The compound features a benzothiazole moiety, which is known for its diverse biological activities.

Antitumor Activity

Recent studies have indicated that compounds similar to 3-chloro-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene) exhibit significant antitumor effects. For instance:

  • Mechanism of Action : The compound is believed to interfere with DNA synthesis and repair mechanisms in cancer cells. Studies have shown that benzothiazole derivatives can bind to DNA, disrupting cellular proliferation pathways .
  • Cell Line Studies : In vitro assays using various cancer cell lines (e.g., MCF-7 for breast cancer, HCC827 for lung cancer) demonstrated that related compounds had IC50 values ranging from 6.26 µM to 20.46 µM, indicating potent cytotoxicity against tumor cells while sparing normal cells in some cases .

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored:

  • Activity Against Bacteria : Preliminary screening against common bacterial strains such as Escherichia coli and Bacillus subtilis revealed varying degrees of activity. The minimal inhibitory concentrations (MIC) for active compounds were documented, suggesting potential as an antimicrobial agent .
  • Comparison with Established Antibiotics : In comparative studies, certain derivatives exhibited activity comparable to or exceeding that of standard antibiotics, indicating their potential utility in treating resistant bacterial infections .

Case Studies and Research Findings

StudyCompound TestedCell LineIC50 (µM)Notes
Benzothiazole DerivativeMCF-7 (Breast Cancer)6.26 ± 0.33High antitumor activity
Similar BenzothiazoleHCC827 (Lung Cancer)20.46 ± 8.63Effective in 2D assays
Antimicrobial DerivativeE. coliVariesActive against Gram-negative bacteria

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 3-chloro-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide?

Methodological Answer: The synthesis involves multi-step organic reactions, typically starting with functionalization of the benzothiazole core. Key steps include:

Sulfamoylation : Introducing the sulfamoyl group at the 6-position of benzothiazole using sulfamoyl chloride under anhydrous conditions (e.g., DMF as solvent, 0–5°C, 12 hours) .

Alkyne Substitution : Prop-2-ynyl group introduction via nucleophilic substitution at the 3-position of benzothiazole, requiring a base like K₂CO₃ and polar aprotic solvents (e.g., acetonitrile, 60°C, 6 hours) .

Benzamide Coupling : Reaction of 3-chlorobenzoyl chloride with the intermediate under Schotten-Baumann conditions (aqueous NaOH, dichloromethane, room temperature) .

Q. Optimization Tips :

  • Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane 3:7) .
  • Purify intermediates via column chromatography (silica gel, gradient elution) and confirm purity with HPLC (>95%) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Assign peaks for the benzothiazole core (δ 7.5–8.5 ppm for aromatic protons), alkyne protons (δ 2.5–3.0 ppm), and sulfamoyl NH₂ (δ 5.5–6.0 ppm, broad) .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals and confirm connectivity .
  • X-ray Crystallography :
    • Grow single crystals via slow evaporation (solvent: methanol/water 4:1).
    • Use SHELXL for refinement; typical parameters: monoclinic space group (e.g., P2₁/c), unit cell dimensions (e.g., a = 14.601 Å, b = 8.3617 Å) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error .

Q. How should researchers design initial biological activity screens for this compound?

Methodological Answer:

  • Target Selection : Prioritize enzymes/receptors with structural homology to known benzothiazole targets (e.g., kinases, proteases) .
  • In vitro Assays :
    • Enzyme Inhibition : Use fluorescence-based assays (e.g., ATPase activity) with IC₅₀ determination via dose-response curves .
    • Binding Affinity : Perform surface plasmon resonance (SPR) with immobilized targets; calculate KD using steady-state analysis .
  • Cell-Based Assays : Test cytotoxicity (MTT assay) and selectivity (normal vs. cancer cell lines) at 1–100 µM concentrations .

Advanced Research Questions

Q. How can contradictions in reported bioactivity data for this compound be resolved?

Methodological Answer:

  • Data Triangulation : Compare results across orthogonal assays (e.g., SPR vs. ITC for binding constants) .
  • Structural Analysis :
    • Perform co-crystallization with target proteins to identify binding modes (use SHELXC/SHELXD for phasing) .
    • Validate conformational stability via molecular dynamics simulations (AMBER/CHARMM force fields) .
  • Batch Consistency : Re-evaluate synthetic batches for impurities (HPLC-MS) and tautomeric forms (VT-NMR) .

Q. What advanced crystallographic strategies validate the compound’s structure and intermolecular interactions?

Methodological Answer:

  • High-Resolution X-ray Diffraction :
    • Collect data at synchrotron sources (λ = 0.7–1.0 Å) to resolve electron density for sulfamoyl and alkyne groups .
    • Refine using SHELXL with anisotropic displacement parameters; check R1 < 5% .
  • Hydrogen Bond Analysis :
    • Apply graph-set analysis (e.g., Etter’s rules) to classify H-bond patterns (e.g., D(2) motifs) in crystal packing .
    • Compare with Cambridge Structural Database (CSD) entries for similar benzothiazoles .

Q. How can computational modeling predict and optimize the compound’s interaction with biological targets?

Methodological Answer:

  • Docking Studies :
    • Use AutoDock Vina to dock the compound into target active sites (PDB ID: e.g., 4XYZ). Score poses using binding energy (ΔG ≤ -8 kcal/mol) .
    • Validate with molecular mechanics Poisson-Boltzmann (MM-PBSA) free energy calculations .
  • QSAR Modeling :
    • Derive descriptors (e.g., logP, polar surface area) from ChemAxon; build regression models (R² > 0.8) to correlate structure with IC₅₀ .
  • ADMET Prediction :
    • Use SwissADME to assess permeability (Caco-2 > 5 × 10⁻⁶ cm/s) and cytochrome P450 inhibition risks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.